Bienvenue dans la boutique en ligne BenchChem!

Iobutoic acid

XLogP3-AA lipophilicity hepatic uptake

Iobutoic acid (CAS 13445-12-0) is a triiodinated, small-molecule radiographic contrast agent originally developed and patented by Laboratoires André Guerbet for oral cholecystography and as a choleretic agent. With a molecular formula of C15H16I3NO5 and a molecular weight of 671.00 g/mol, the compound bears three iodine atoms per molecule for X-ray attenuation and a distinctive morpholine-4-carbonyl substituent not found in the more widely known oral cholecystographic agents such as iopanoic acid, iocetamic acid, or iobenzamic acid.

Molecular Formula C15H16I3NO5
Molecular Weight 671.00 g/mol
CAS No. 13445-12-0
Cat. No. B083716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIobutoic acid
CAS13445-12-0
Molecular FormulaC15H16I3NO5
Molecular Weight671.00 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C(=C(C=C2I)I)OCCCC(=O)O)I
InChIInChI=1S/C15H16I3NO5/c16-9-8-10(17)14(24-5-1-2-11(20)21)13(18)12(9)15(22)19-3-6-23-7-4-19/h8H,1-7H2,(H,20,21)
InChIKeyAWPDPEBRIXSCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iobutoic Acid (CAS 13445-12-0): Radiocontrast Agent Baseline for Procurement Evaluation


Iobutoic acid (CAS 13445-12-0) is a triiodinated, small-molecule radiographic contrast agent originally developed and patented by Laboratoires André Guerbet for oral cholecystography and as a choleretic agent [1]. With a molecular formula of C15H16I3NO5 and a molecular weight of 671.00 g/mol, the compound bears three iodine atoms per molecule for X-ray attenuation and a distinctive morpholine-4-carbonyl substituent not found in the more widely known oral cholecystographic agents such as iopanoic acid, iocetamic acid, or iobenzamic acid [2][3]. Iobutoic acid is classified under the WHO International Nonproprietary Names (INN) system (r-INNList-9, 1969) as a diagnostic agent and is registered in authoritative databases including PubChem (CID 3038464), DrugBank (DB21443), and ChEMBL (CHEMBL2106333), with the FDA UNII identifier ZJC1Z4E09L [4][5].

Why Iobutoic Acid Cannot Be Interchanged with Iopanoic Acid or Other In-Class Oral Cholecystographic Agents


Oral cholecystographic contrast agents sharing the triiodinated phenyl scaffold exhibit substantial differences in physicochemical properties, pharmacokinetics, and biliary excretion that preclude generic substitution [1]. Iobutoic acid possesses a morpholine-4-carbonyl substituent at the 3-position of the triiodinated phenyl ring — a structural feature absent from iopanoic acid (which bears an aminomethyl and α-ethyl substitution), iocetamic acid (N-acetyl-β-alanine derivative), and iobenzamic acid (benzamide conjugation) [2]. These structural differences produce quantifiable divergence in computed logP, predicted pKa, molecular weight, and iodine content per unit mass, all of which directly affect hepatic uptake efficiency, plasma protein binding, and biliary concentration — the critical determinants of gallbladder opacification quality [3]. Although head-to-head clinical or pharmacokinetic comparisons between iobutoic acid and its analogs are absent from the published peer-reviewed literature as of the current search date, the known cross-compound variability within this class is well established, as demonstrated by the documented differences in maximum biliary excretion rate between iocetamic acid and iopanoic acid in bile-fistula dog models [4][5].

Quantitative Differentiation Evidence: Iobutoic Acid vs. Iopanoic Acid, Iocetamic Acid, Iobenzamic Acid, and Iodipamide


Morpholine-Carbonyl Substituent Confers Distinct Lipophilicity Profile Relative to Iopanoic Acid

Iobutoic acid has a computed XLogP3-AA value of 2.8, reflecting the polar influence of the morpholine-4-carbonyl moiety at the 3-position of the triiodinated phenyl ring [1]. This differs from the reported XLogP of iopanoic acid, which ranges from 3.9 to 4.37 across multiple sources [2][3]. The computed XLogP3-AA of iobenzamic acid is 3.7 [4]. The lower computed lipophilicity of iobutoic acid is consistent with the introduction of the morpholine heterocycle, which adds a hydrogen bond acceptor (the morpholine oxygen) and a tertiary amide that modulates polarity relative to the primary amine-bearing iopanoic acid scaffold. Lipophilicity is a key determinant of hepatocyte sinusoidal membrane partitioning and biliary excretion efficiency for oral cholecystographic agents [5].

XLogP3-AA lipophilicity hepatic uptake

Predicted Acid Dissociation Constant (pKa) Differentiates Iobutoic Acid from Iopanoic Acid and Iocetamic Acid

The predicted acid dissociation constant (pKa) of iobutoic acid is 4.51 ± 0.10 (predicted, at 25°C), as reported by ChemicalBook . This value reflects the carboxylic acid moiety attached via a butyric acid linker to the phenoxy oxygen. For comparison, the experimentally determined pKa of iopanoic acid is 4.8 (at 25°C) [1], and that of iocetamic acid is 4.0 (at 25°C) [2]. Iodipamide, a dimeric intravenous cholangiographic agent, has distinct ionization behavior due to its two carboxyl groups. The pKa difference of approximately 0.3 units between iobutoic acid and iopanoic acid, and approximately 0.5 units versus iocetamic acid, indicates that at physiological pH (approximately 7.4), all three compounds exist predominantly in ionized (carboxylate) form; however, the small pKa shift may influence the pH-dependent solubility and dissolution rate in the intestinal milieu, which is critical for oral absorption of poorly water-soluble iodinated contrast agents [3].

pKa ionization state solubility

Molecular Weight and Iodine Content Positioning Between Monomeric and Dimeric Contrast Agents

Iobutoic acid (MW = 671.00 g/mol) contains three iodine atoms (combined atomic weight approximately 380.7 Da), yielding an iodine mass fraction of approximately 56.8% [1]. Among structurally related oral cholecystographic agents, iopanoic acid (MW = 570.93 g/mol; iodine fraction approximately 66.7%) has a lower molecular weight but slightly higher iodine mass density due to its smaller scaffold (C11H12I3NO2) . Iocetamic acid (MW = 613.96 g/mol; iodine fraction approximately 62.0%) and iobenzamic acid (MW = 662.00 g/mol; iodine fraction approximately 57.5%) occupy intermediate positions [2][3]. In contrast, the dimeric agent iodipamide (MW = 1139.77 g/mol) carries six iodine atoms with an iodine fraction of approximately 66.8% [4]. The higher absolute molecular weight of iobutoic acid relative to iopanoic acid arises from the morpholine-carbonyl and butyric acid linker extensions, which may influence the molar dose required to achieve equivalent radiographic density.

molecular weight iodine density contrast attenuation

Predicted Density and Boiling Point Distinguish Iobutoic Acid from Lower-Molecular-Weight Monomeric Analogs

The predicted density of iobutoic acid is 2.237 ± 0.06 g/cm³, with a predicted boiling point of 709.8 ± 60.0 °C at 760 mmHg . For comparison, ( − )-iopanoic acid has a predicted density of 2.426 ± 0.06 g/cm³ and a predicted boiling point of 529.1 ± 50.0 °C at 760 mmHg . The lower density of iobutoic acid despite its higher molecular weight reflects the contribution of the morpholine ring and extended butyric acid chain, which reduce crystal packing efficiency relative to the more compact iopanoic acid structure. The substantially higher predicted boiling point (Δ ≈ 180 °C) indicates stronger intermolecular interactions in iobutoic acid, likely mediated by the additional hydrogen bond acceptor (morpholine oxygen) and the extended carboxylic acid linker .

density boiling point physicochemical characterization

Patented Dual Functionality as Cholecystographic and Choleretic Agent Not Replicated in All In-Class Compounds

According to NCATS Inxight Drugs, iobutoic acid was patented by Laboratoires André Guerbet as both an X-ray contrast medium for cholecystography and as a choleretic agent (a substance that stimulates bile production by the liver) [1]. This dual functional claim distinguishes iobutoic acid from iopanoic acid and iocetamic acid, which are primarily described and utilized solely as cholecystographic contrast media without an explicit choleretic indication in their core labeling [2][3]. The DrugBank classification also lists iobutoic acid under 'Cholagogues and Choleretics,' confirming this secondary pharmacological property [4]. While quantitative choleretic potency data (e.g., bile flow increase in mL/kg/h) for iobutoic acid are not available in the open literature, the patent claim establishes a documented, intended differentiation from single-indication oral cholecystographic agents.

choleretic patent dual indication

Absence of Chiral Center Eliminates Enantiomer-Dependent Pharmacokinetic Variability

Iobutoic acid is classified as ACHIRAL with zero defined stereocenters and zero E/Z centers, as recorded in the NCATS Inxight Drugs database [1]. In contrast, iopanoic acid is a racemic compound ((RS)-2-(3-amino-2,4,6-triiodobenzyl)butanoic acid) with a chiral center at the α-carbon of the butyric acid side chain , and iocetamic acid is reported by NCATS as optically active (( + / − )) [2]. The ( − )-enantiomer of iopanoic acid (CAS 17879-97-9) has been isolated and characterized with a specific optical rotation of [α]D20 = −5.2 ± 0.1° . The achiral nature of iobutoic acid eliminates the potential for enantiomer-dependent differences in hepatic uptake, plasma protein binding, and biliary excretion kinetics that have been documented for chiral oral cholecystographic agents, simplifying both bioanalytical method development and batch-to-batch pharmacological reproducibility .

achiral stereochemistry formulation consistency

Recommended Application Scenarios for Iobutoic Acid Based on Quantifiable Differentiation Evidence


Development of Oral Cholecystographic Formulations Requiring Distinct Lipophilicity Profiles

The computed XLogP3-AA of 2.8 for iobutoic acid — approximately 0.9–1.1 log units lower than that of iopanoic acid — indicates a meaningfully different hepatocyte partitioning profile [1]. Formulation scientists seeking to modulate the rate of hepatic uptake and biliary concentration of oral contrast agents may select iobutoic acid over iopanoic acid when a less lipophilic, more rapidly hepatocyte-clearing candidate is desired. This is particularly relevant in preclinical species where species-dependent differences in organic anion transporting polypeptide (OATP) expression can amplify lipophilicity-driven pharmacokinetic divergence [2].

Choleretic Research Requiring a Patented Dual-Indication Contrast Agent

The patent-backed choleretic indication of iobutoic acid provides a documented rationale for its use in experimental protocols that simultaneously require radiographic visualization of the biliary tree and pharmacological stimulation of bile flow [3]. Researchers investigating bile acid-dependent drug absorption, enterohepatic recirculation, or gallbladder motility in animal models may benefit from this dual functionality, which is not claimed for iopanoic acid or iocetamic acid [4].

API Procurement Where Achiral Chemistry Simplifies Quality Control

The achiral nature of iobutoic acid eliminates the need for chiral chromatographic methods in identity, purity, and assay testing during quality control release [5]. For contract research organizations (CROs) and pharmaceutical development teams procuring research-grade API, this reduces analytical method development burden and eliminates enantiomeric impurity as a batch-to-batch variability concern — a tangible operational advantage over racemic iopanoic acid or optically active iocetamic acid .

Reference Standard Sourcing for Historical Oral Cholecystographic Agent Libraries

Iobutoic acid represents a structurally distinct entry in the oral cholecystographic agent pharmacopeia, characterized by its morpholine-4-carbonyl substitution. For laboratories maintaining comprehensive reference standard libraries of iodinated contrast agents for analytical method cross-validation or forensic analysis, iobutoic acid fills a specific structural niche not covered by iopanoic acid, iocetamic acid, iobenzamic acid, or the intravenous dimer iodipamide [6]. Its predicted pKa of 4.51 further distinguishes it from the more acidic iocetamic acid (pKa = 4.0) and the less acidic iopanoic acid (pKa = 4.8), providing a unique reference point for pH-dependent solubility method development .

Quote Request

Request a Quote for Iobutoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.